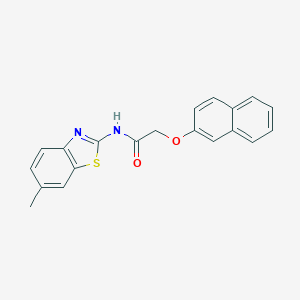![molecular formula C18H14ClN3O2S B291966 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291966.png)
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione, also known as CPT, is a synthetic compound that has been the subject of extensive research in recent years. It belongs to a class of compounds called diazepines, which are known for their diverse pharmacological properties. CPT has been shown to have a wide range of potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is not fully understood, but it is thought to act on a number of different neurotransmitter systems in the brain. It has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and other emotional states. 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been shown to inhibit the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has a number of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic properties. It has been shown to reduce anxiety and depression in animal models, and has also been shown to have antipsychotic effects in rats. 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been shown to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione in lab experiments is its wide range of potential applications. It has been shown to have effects on a number of different neurotransmitter systems, making it a potentially useful tool for investigating the mechanisms underlying a range of neurological and psychiatric disorders. However, 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex compound that requires careful handling and strict adherence to safety protocols, which can make it challenging to work with in a lab setting.
将来の方向性
There are a number of potential future directions for research on 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione. One area of particular interest is the development of novel pharmacological agents based on the structure of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione. Researchers are also investigating the potential of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione as a treatment for a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, there is growing interest in the use of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione as a tool for investigating the underlying mechanisms of these disorders, and for identifying new targets for drug development.
合成法
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an indole and an aldehyde. Other methods include the use of palladium-catalyzed cross-coupling reactions and the Stille coupling reaction. The synthesis of 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of particular interest is neuroscience, where 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been shown to have a range of effects on the central nervous system. Studies have shown that 4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has both anxiolytic and antidepressant properties, making it a potential treatment for anxiety and depression.
特性
分子式 |
C18H14ClN3O2S |
|---|---|
分子量 |
371.8 g/mol |
IUPAC名 |
11-(4-chlorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14ClN3O2S/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChIキー |
PSISOOQWDZEOQG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
正規SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)





